molecular formula C16H9N3O3S2 B2501748 4-{[3-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)-4-oxo-2-thioxo-1,3-thiazolan-5-yliden]methyl}benzenecarbonitrile CAS No. 866156-28-7

4-{[3-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)-4-oxo-2-thioxo-1,3-thiazolan-5-yliden]methyl}benzenecarbonitrile

Cat. No. B2501748
CAS RN: 866156-28-7
M. Wt: 355.39
InChI Key: RZUWDHRMPDLLRF-XGICHPGQSA-N
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Description

4-{[3-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)-4-oxo-2-thioxo-1,3-thiazolan-5-yliden]methyl}benzenecarbonitrile is a useful research compound. Its molecular formula is C16H9N3O3S2 and its molecular weight is 355.39. The purity is usually 95%.
BenchChem offers high-quality 4-{[3-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)-4-oxo-2-thioxo-1,3-thiazolan-5-yliden]methyl}benzenecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[3-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)-4-oxo-2-thioxo-1,3-thiazolan-5-yliden]methyl}benzenecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

The compound 4-{[3-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)-4-oxo-2-thioxo-1,3-thiazolan-5-yliden]methyl}benzenecarbonitrile and its derivatives have been investigated for their antioxidant activities. Research by Salem et al. (2015) demonstrated that similar compounds, derived from Tetrahydropyrimidine, show potential as antioxidants. This study synthesized and characterized various heterocyclic compounds, assessing their antioxidant activities (Salem et al., 2015).

Antitumor Potential

Compounds structurally related to 4-{[3-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)-4-oxo-2-thioxo-1,3-thiazolan-5-yliden]methyl}benzenecarbonitrile have been explored for their antitumor properties. Aly et al. (2012) synthesized various fused heterocyclic compounds, including thienopyrimidines, and found that some showed high inhibition of Hep-G2 cell growth, indicating potential as specific antitumor agents (Aly et al., 2012).

Reactions with Amines

The reactions of similar azabicyclo hexene derivatives with primary and secondary amines have been studied by Bardasov et al. (2020). These studies are crucial in understanding the chemical behavior and potential applications of these compounds in various fields (Bardasov et al., 2020).

Hydrolysis Studies

Bardasov et al. (2019) also conducted research on the hydrolysis of similar compounds. Understanding the hydrolysis process is essential for determining stability and reactivity, which are critical factors in pharmaceutical and chemical industries (Bardasov et al., 2019).

properties

IUPAC Name

4-[(Z)-[3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O3S2/c17-7-9-3-1-8(2-4-9)5-12-15(22)19(16(23)24-12)18-13(20)10-6-11(10)14(18)21/h1-5,10-11H,6H2/b12-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUWDHRMPDLLRF-XGICHPGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)N(C2=O)N3C(=O)C(=CC4=CC=C(C=C4)C#N)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C1C(=O)N(C2=O)N3C(=O)/C(=C/C4=CC=C(C=C4)C#N)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Z)-[3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzonitrile

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